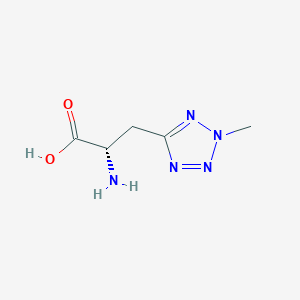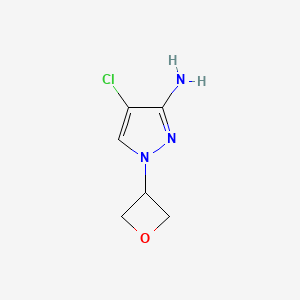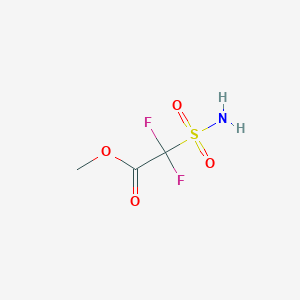
(S)-2-Amino-3-(2-methyl-2H-tetrazol-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanoic acid: is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features an amino acid backbone with a tetrazole ring, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanoic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Amino Acid Backbone: The amino acid backbone can be prepared through standard peptide synthesis techniques, involving the protection and deprotection of functional groups.
Coupling Reaction: The final step involves coupling the tetrazole ring with the amino acid backbone using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers and continuous flow reactors to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming oximes or nitroso derivatives.
Reduction: Reduction reactions can target the tetrazole ring, potentially leading to the formation of amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of amines.
Substitution: Various substituted tetrazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S)-2-amino-3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and protein folding due to its amino acid backbone. It may also serve as a probe for investigating cellular uptake mechanisms.
Medicine
In medicine, (2S)-2-amino-3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanoic acid has potential applications as a drug candidate. Its tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids in drug design, potentially leading to new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target protein. This can lead to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
4-Methoxyphenethylamine: A phenethylamine derivative used as a precursor for the synthesis of other organic compounds.
Amiodarone Related Compound H: A compound related to amiodarone, used in pharmaceutical research.
Uniqueness
(2S)-2-amino-3-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanoic acid is unique due to its combination of an amino acid backbone and a tetrazole ring. This structure imparts distinct chemical properties, such as enhanced stability and bioisosteric potential, making it a valuable compound for various scientific applications.
Propriétés
Formule moléculaire |
C5H9N5O2 |
|---|---|
Poids moléculaire |
171.16 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(2-methyltetrazol-5-yl)propanoic acid |
InChI |
InChI=1S/C5H9N5O2/c1-10-8-4(7-9-10)2-3(6)5(11)12/h3H,2,6H2,1H3,(H,11,12)/t3-/m0/s1 |
Clé InChI |
KPLDEWICBOIBAF-VKHMYHEASA-N |
SMILES isomérique |
CN1N=C(N=N1)C[C@@H](C(=O)O)N |
SMILES canonique |
CN1N=C(N=N1)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[Ethyl(phosphonomethyl)amino]propanoic acid hydrochloride](/img/structure/B13517845.png)
![3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid](/img/structure/B13517856.png)


![tert-butyl N-[1-(3-chlorophenyl)-2-fluoroethyl]carbamate](/img/structure/B13517867.png)
![2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]aceticacid](/img/structure/B13517878.png)
![2-Tert-butyl1-methyl4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B13517884.png)




